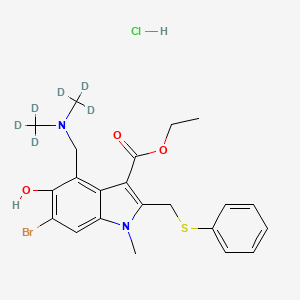
Umifenovir-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umifenovir-d6 (hydrochloride) is a deuterium-labeled derivative of Umifenovir hydrochloride, a potent, orally active broad-spectrum antiviral compound. This compound is particularly noted for its efficacy against a variety of enveloped and non-enveloped viruses, including influenza and coronaviruses . The deuterium labeling enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir-d6 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Umifenovir hydrochloride. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in the precursor compound are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Umifenovir-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Utilizing large quantities of deuterated reagents to ensure complete deuteration.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to confirm the deuterium content and overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Umifenovir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Umifenovir-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mechanism of Action
Umifenovir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the fusion of viruses with host cells. This inhibition prevents the virus from entering and replicating within the host cell. The compound targets viral envelope proteins and host cell receptors, disrupting the viral entry process .
Comparison with Similar Compounds
Similar Compounds
Umifenovir hydrochloride: The non-deuterated form with similar antiviral properties.
Favipiravir: Another antiviral compound used against influenza and other viral infections.
Remdesivir: An antiviral drug used for treating COVID-19.
Uniqueness
Umifenovir-d6 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and metabolic profile. This modification allows for more precise pharmacokinetic studies and potentially improved therapeutic efficacy compared to its non-deuterated counterpart .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C22H26BrClN2O3S |
|---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
ethyl 4-[[bis(trideuteriomethyl)amino]methyl]-6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H/i2D3,3D3; |
InChI Key |
OMZHXQXQJGCSKN-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C2C(=CC(=C1O)Br)N(C(=C2C(=O)OCC)CSC3=CC=CC=C3)C)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)
![8-[(3R)-3-[1-[[1-[(E)-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid](/img/structure/B10821117.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)
![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
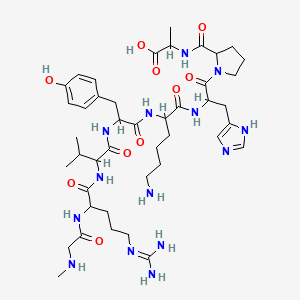

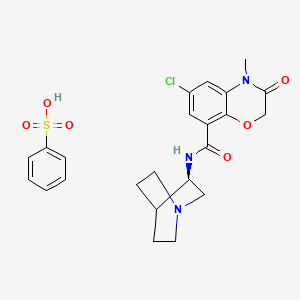


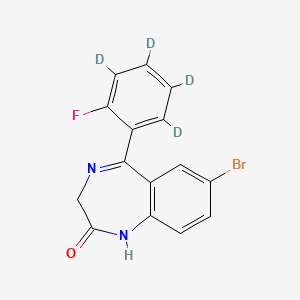
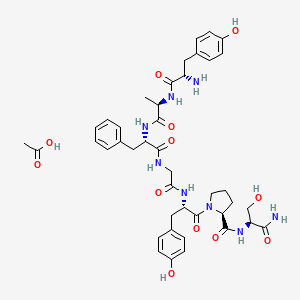

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(Z)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10821212.png)
